molecular formula C13H11F B1600270 4-Fluoro-4'-methyl-1,1'-biphenyl CAS No. 72093-43-7

4-Fluoro-4'-methyl-1,1'-biphenyl

Cat. No.: B1600270
CAS No.: 72093-43-7
M. Wt: 186.22 g/mol
InChI Key: JSBJQQZPQJIGFJ-UHFFFAOYSA-N
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Description

4-Fluoro-4'-methyl-1,1'-biphenyl (CAS: 72093-43-7) is a fluorinated biphenyl derivative characterized by a fluorine atom at the 4-position of one phenyl ring and a methyl group at the 4'-position of the second ring. This compound is synthesized primarily via palladium-catalyzed cross-coupling reactions, such as the desulfinative coupling of sodium 4-methylbenzenesulfinate with aryl halides under microwave-assisted conditions . The reaction typically employs palladium acetate and tricyclohexylphosphine as catalysts, achieving moderate to high yields depending on substituent effects .

Its structural features make it valuable in pharmaceutical intermediates (e.g., GPR120 agonists for diabetes treatment ) and materials science, where fluorine substituents enhance thermal stability and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-4’-methyl-1,1’-biphenyl can be synthesized using the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The general reaction conditions include:

    Reagents: Aryl halide (e.g., 4-fluorobromobenzene), arylboronic acid (e.g., 4-methylphenylboronic acid)

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

The reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination steps to form the desired biphenyl product .

Industrial Production Methods

Industrial production of 4-fluoro-4’-methyl-1,1’-biphenyl typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding biphenyl ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the fluorine atom to a hydrogen atom, forming 4-methyl-1,1’-biphenyl.

    Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents like water or ethanol.

Major Products

Scientific Research Applications

Overview

4-Fluoro-4'-methyl-1,1'-biphenyl (C13H11F) is an organic compound that has garnered significant interest in various scientific fields due to its unique chemical properties. This biphenyl derivative, characterized by a fluorine atom and a methyl group, serves as a versatile building block in organic synthesis, biological research, and material science.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Chemistry

  • Building Block in Organic Synthesis : This compound is widely used as a precursor in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for creating diverse chemical structures.
  • Synthetic Routes : Common synthetic methods include the Suzuki-Miyaura coupling reaction, which allows for the efficient formation of biphenyl derivatives from aryl halides and arylboronic acids under palladium catalysis .

Biology

  • FFA4 Receptor Agonism : this compound acts as a selective agonist for the long-chain free fatty acid receptor 4 (FFA4). This receptor is involved in critical metabolic processes such as glucose homeostasis and inflammation modulation. The activation of FFA4 by this compound stimulates glucagon-like peptide-1 (GLP-1) secretion and enhances glucose uptake in adipocytes .
  • Potential Therapeutic Applications : Given its role in modulating metabolic pathways, this compound is being investigated for potential therapeutic applications in treating obesity, diabetes, and inflammatory diseases.

Material Science

  • Development of Advanced Materials : this compound is utilized in the formulation of advanced materials such as liquid crystals and polymers. Its unique properties contribute to the performance characteristics of these materials .

A study investigating the biological activity of this compound highlighted its agonistic effects on the FFA4 receptor. The results indicated that activation leads to significant increases in intracellular calcium levels and modulation of inflammatory cytokine release from macrophages. This suggests potential applications in developing anti-inflammatory therapies .

Case Study 2: Synthetic Methodology

Research on synthetic methodologies demonstrated that this compound can be synthesized efficiently through the Suzuki-Miyaura coupling reaction. The study reported high yields and purity levels when optimizing reaction conditions such as temperature and solvent choice .

Mechanism of Action

The mechanism of action of 4-fluoro-4’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The compound may also interact with cellular membranes, affecting their structure and function .

Comparison with Similar Compounds

Comparison with Structural Analogs

4,4'-Dimethyl-1,1'-biphenyl (5b)

  • Substituents : Methyl groups at both 4- and 4'-positions.
  • Synthesis : Similar Pd-catalyzed desulfinative coupling but lacks fluorine, leading to higher electron density on the biphenyl core.
  • However, fluorinated derivatives often exhibit superior stability in oxidative environments .
  • Applications : Primarily used as a reference compound in mechanistic studies of coupling reactions .

4-Fluoro-4'-methoxy-1,1'-biphenyl (5-OMe)

  • Substituents : Fluorine at 4-position, methoxy at 4'-position.
  • Synthesis : Prepared via Pd-catalyzed coupling of 4-bromoanisole with sodium 4-fluorobenzenesulfinate, yielding 19% after purification . The methoxy group’s electron-donating nature slows reaction kinetics compared to methyl substituents.
  • Analytical Data : HPLC retention times and NMR shifts differ significantly from 4-Fluoro-4'-methyl-1,1'-biphenyl due to the polar methoxy group .

4-Fluoro-4'-(trifluoromethyl)-1,1'-biphenyl

  • Substituents : Fluorine at 4-position, trifluoromethyl (CF₃) at 4'-position.
  • Properties : The CF₃ group introduces strong electron-withdrawing effects, enhancing electrophilicity and resistance to metabolic degradation.
  • Applications : Used in high-performance materials and agrochemicals. However, its synthesis is cost-prohibitive (priced at $941.00/g), limiting large-scale use .

Difluoro-Substituted Biphenyls (e.g., TBDFBP, DFBPE)

  • Examples: TBDFBP: 4′-(tert-butyl)-3,4-difluoro-1,1′-biphenyl. DFBPE: 1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl) ethanone.
  • Synthesis : Suzuki-Miyaura coupling with Pd catalysts yields these derivatives in high purity .
  • Key Differences : Additional fluorine atoms or ketone groups alter dipole moments and π-π stacking behavior, making them suitable for OLEDs and liquid crystals .

Data Table: Comparative Analysis of Biphenyl Derivatives

Compound Name Substituents Synthesis Method Yield (%) Key Properties/Applications
This compound 4-F, 4'-CH₃ Pd-catalyzed desulfinative 53–62† Pharmaceutical intermediates
4,4'-Dimethyl-1,1'-biphenyl 4-CH₃, 4'-CH₃ Pd-catalyzed coupling N/A Mechanistic studies
4-Fluoro-4'-methoxy-1,1'-biphenyl 4-F, 4'-OCH₃ Pd-catalyzed coupling 19 Polar solvent compatibility
4-Fluoro-4'-(CF₃)-1,1'-biphenyl 4-F, 4'-CF₃ Unspecified N/A High-cost materials
TBDFBP 3,4-F, 4'-t-Bu Suzuki-Miyaura coupling >70 OLEDs

†Yield from electrochemical intramolecular coupling .

Key Research Findings

  • Electronic Effects : Fluorine substituents reduce HOMO-LUMO gaps, enhancing charge transport in electronic devices .
  • Synthetic Challenges : Methoxy and CF₃ groups lower yields due to steric bulk and electron withdrawal .
  • Biological Activity : 4-Fluoro-4'-methyl derivatives show promise in diabetes drug candidates due to improved pharmacokinetics .

Biological Activity

4-Fluoro-4'-methyl-1,1'-biphenyl is a compound that has gained attention for its biological activity, particularly as an agonist for the long-chain free fatty acid receptor 4 (FFA4), also known as GPR120. This receptor plays a crucial role in various metabolic processes, including glucose homeostasis and inflammation modulation. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.

The primary mechanism of action for this compound involves its selective agonistic activity on the FFA4 receptor. Upon binding to FFA4, the compound activates several downstream signaling pathways:

  • Stimulation of Glucagon-like Peptide-1 (GLP-1) : This leads to enhanced insulin secretion and improved glucose tolerance.
  • Inhibition of Pro-inflammatory Mediators : The compound reduces the release of inflammatory cytokines from macrophages, which may have implications for conditions like obesity and diabetes.
  • Calcium Ion Mobilization : Activation of FFA4 results in increased intracellular calcium levels, influencing various cellular functions.

Pharmacokinetics

The pharmacokinetic properties of this compound suggest good bioavailability and effective distribution in biological systems. The compound's interaction with specific transporters facilitates its localization to target tissues where it can exert its effects.

The biochemical properties of this compound allow it to interact with various enzymes and proteins, influencing metabolic pathways. Notably, its activation of FFA4 impacts:

  • Glucose Uptake : Enhanced uptake in adipocytes contributes to better metabolic control.
  • Inflammation : Modulation of inflammatory responses through inhibition of pro-inflammatory cytokine release.

Case Studies and Experimental Findings

Several studies have examined the biological activity of this compound in laboratory settings:

StudyFindings
Demonstrated that lower doses effectively activate FFA4, leading to beneficial metabolic effects.
Showed that higher doses could result in threshold effects and potential toxicity.
Highlighted the compound's ability to enhance GLP-1 secretion from enteroendocrine cells.

Temporal Effects

Research indicates that the effects of this compound can vary over time due to its stability and degradation rates. Removal of the compound from cellular environments allows for rapid recycling and resensitization of FFA4 signaling pathways.

Dosage Effects in Animal Models

Studies involving animal models have illustrated that dosage significantly influences the biological outcomes:

  • Low Doses : Associated with positive metabolic responses.
  • High Doses : May lead to adverse effects and toxicity.

Metabolic Pathways

The compound is involved in several metabolic pathways, including those related to glucose metabolism and inflammation. Its activation of FFA4 alters metabolic fluxes, contributing to improved glucose uptake and reduced inflammatory responses.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Fluoro-4'-methyl-1,1'-biphenyl, and what are their comparative efficiencies?

Methodological Answer: Two primary methods are documented:

  • Electrochemical Synthesis : Oxidative intramolecular coupling of tetra(hetero)arylborates yields the compound in 53–62% over two steps. This method avoids isolation of intermediates and favors para-selectivity .
  • Suzuki Cross-Coupling : A five-step synthesis involves coupling 5-fluoro-2-iodobenzoic acid derivatives with p-tolylboronic acid, achieving an overall yield of 43% . Key steps include LiAlH4 reduction, thionyl chloride activation, and Pd-catalyzed coupling .

Comparative Efficiency Table

MethodStepsYieldKey Reagents/Conditions
Electrochemical253–62%Tetraarylborates, oxidation
Suzuki Cross-Coupling543%Pd catalyst, p-tolylboronic acid

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR are used to verify substituent positions and purity. For example, characteristic aromatic proton signals appear in the δ 7.0–7.5 ppm range, with coupling constants confirming para-substitution patterns .
  • HPLC Analysis : Purity is assessed via reverse-phase HPLC (C18 column, UV detection at 230/265 nm), achieving ≥99% purity .

Advanced Research Questions

Q. How can researchers optimize the Suzuki cross-coupling reaction to improve the yield of this compound?

Methodological Answer:

  • Catalyst Selection : Use Pd(OAc)2 with triphenylphosphine to enhance catalytic activity and reduce side reactions .
  • Solvent and Temperature : Anhydrous DMF at 80–100°C improves reaction kinetics.
  • Purification : Sequential flash chromatography and ethanol recrystallization minimize impurities .

Q. What computational methods are employed to predict the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Fluorine’s electron-withdrawing effect lowers HOMO energy, influencing electrophilic substitution patterns.
  • Molecular Dynamics (MD) : Simulates intermolecular interactions in liquid crystals or drug-receptor binding (e.g., TUG-891’s interaction with FFAR4 ).

Q. How does the compound’s structure influence its role in pharmaceutical agents like TUG-891?

Methodological Answer:

  • Pharmacophore Design : The biphenyl core provides rigidity, while fluorine enhances metabolic stability and bioavailability. In TUG-891, the 4-fluoro-4'-methyl motif optimizes binding to free fatty acid receptor 4 (FFAR4) .
  • Structure-Activity Relationship (SAR) : Methyl and fluorine substituents fine-tune lipophilicity and steric effects, critical for receptor activation .

Q. How can researchers resolve contradictions in reported synthesis yields (e.g., 43% vs. 53–62%)?

Methodological Answer:

  • Reaction Scalability : Electrochemical methods may scale better due to fewer intermediates, whereas Suzuki coupling’s multi-step nature introduces yield attrition .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., ortho-coupled isomers) and adjust reaction conditions (e.g., temperature, stoichiometry) .

Q. Data Analysis and Safety

Q. What analytical techniques are critical for assessing purity and stability in long-term storage?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C typical for biphenyl derivatives).
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months, monitoring via HPLC for degradation products .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood due to volatile intermediates (e.g., thionyl chloride) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Applications in Material Science

Q. How is this compound utilized in liquid crystal research?

Methodological Answer:

  • Mesogen Design : The biphenyl core and fluorine substituent enhance dielectric anisotropy and thermal stability in nematic phases.
  • Synthesis of Derivatives : Functionalize with alkyl chains (e.g., trans-4-propylcyclohexyl) to modulate phase transition temperatures .

Properties

IUPAC Name

1-fluoro-4-(4-methylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBJQQZPQJIGFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433381
Record name 4-Fluoro-4'-methyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72093-43-7
Record name 4-Fluoro-4'-methyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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